molecular formula C22H22ClI2N7O2 B11540665 N-(3-chloro-4-methylphenyl)-4-[(2E)-2-(3,5-diiodo-2-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

N-(3-chloro-4-methylphenyl)-4-[(2E)-2-(3,5-diiodo-2-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B11540665
M. Wt: 705.7 g/mol
InChI Key: USHJYGIJIXDOBQ-RPPGKUMJSA-N
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Description

N-(3-CHLORO-4-METHYLPHENYL)-4-[(2E)-2-[(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-4-METHYLPHENYL)-4-[(2E)-2-[(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE involves multiple steps, including the formation of intermediate compounds. The process typically begins with the preparation of the hydrazine derivative, followed by the introduction of the triazine ring and the morpholine group. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-4-METHYLPHENYL)-4-[(2E)-2-[(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions such as pH, temperature, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-(3-CHLORO-4-METHYLPHENYL)-4-[(2E)-2-[(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-4-METHYLPHENYL)-4-[(2E)-2-[(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives and hydrazine-based molecules. Examples are:

Uniqueness

N-(3-CHLORO-4-METHYLPHENYL)-4-[(2E)-2-[(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields.

Properties

Molecular Formula

C22H22ClI2N7O2

Molecular Weight

705.7 g/mol

IUPAC Name

4-N-(3-chloro-4-methylphenyl)-2-N-[(E)-(3,5-diiodo-2-methoxyphenyl)methylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C22H22ClI2N7O2/c1-13-3-4-16(11-17(13)23)27-20-28-21(30-22(29-20)32-5-7-34-8-6-32)31-26-12-14-9-15(24)10-18(25)19(14)33-2/h3-4,9-12H,5-8H2,1-2H3,(H2,27,28,29,30,31)/b26-12+

InChI Key

USHJYGIJIXDOBQ-RPPGKUMJSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=C(C(=CC(=C4)I)I)OC)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=C(C(=CC(=C4)I)I)OC)Cl

Origin of Product

United States

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